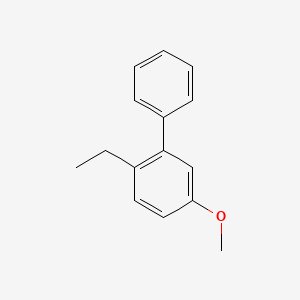

2-Ethyl-5-methoxy-1,1'-biphenyl

Description

2-Ethyl-5-methoxy-1,1'-biphenyl (C₁₅H₁₆O) is a substituted biphenyl derivative characterized by an ethyl group at the 2-position and a methoxy group at the 5-position of one benzene ring. Its molecular weight is 212.29 g/mol, and it exhibits a planar biphenyl core with substituents influencing electronic and steric properties. Structural confirmation typically employs IR, NMR, and MS spectroscopy, as demonstrated in the characterization of structurally similar bicyclic compounds .

Its semi-volatile nature (inferred from biphenyl’s classification as a semi-volatile organic compound, SVOC) suggests environmental persistence under standard conditions .

Properties

CAS No. |

725264-91-5 |

|---|---|

Molecular Formula |

C15H16O |

Molecular Weight |

212.29 g/mol |

IUPAC Name |

1-ethyl-4-methoxy-2-phenylbenzene |

InChI |

InChI=1S/C15H16O/c1-3-12-9-10-14(16-2)11-15(12)13-7-5-4-6-8-13/h4-11H,3H2,1-2H3 |

InChI Key |

NMDJGXCWRSURHW-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C=C(C=C1)OC)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-5-methoxy-1,1’-biphenyl can be achieved through several methods, including the Suzuki-Miyaura coupling reaction. This reaction involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base. The reaction is typically carried out in a solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods

Industrial production of 2-Ethyl-5-methoxy-1,1’-biphenyl may involve large-scale Suzuki-Miyaura coupling reactions. The choice of catalyst, base, and solvent can be optimized to achieve high yields and purity. The reaction conditions are carefully controlled to ensure the efficient production of the desired compound .

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-5-methoxy-1,1’-biphenyl undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution: This reaction involves the substitution of a hydrogen atom on the benzene ring with an electrophile. Common reagents include halogens, nitro groups, and sulfonic acids.

Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into more saturated derivatives.

Common Reagents and Conditions

Electrophilic Aromatic Substitution: Reagents such as bromine, chlorine, and nitric acid are commonly used. The reaction is typically carried out in the presence of a Lewis acid catalyst like aluminum chloride.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

Major Products Formed

Electrophilic Aromatic Substitution: Substituted biphenyl derivatives with various functional groups.

Oxidation: Quinones and other oxidized biphenyl derivatives.

Reduction: Saturated biphenyl derivatives with reduced aromaticity.

Scientific Research Applications

2-Ethyl-5-methoxy-1,1’-biphenyl has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Mechanism of Action

The mechanism of action of 2-Ethyl-5-methoxy-1,1’-biphenyl depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the ethyl and methoxy groups can influence the compound’s binding affinity and specificity for its targets. The pathways involved may include signal transduction, gene expression, and metabolic processes .

Comparison with Similar Compounds

Analysis :

- The ethyl and methoxy groups in this compound increase molecular weight and reduce vapor pressure compared to biphenyl, aligning with trends observed in substituted aromatic compounds .

Environmental Degradation and Stability

Evidence from biphenyl and biphenyl oxide degradation studies provides insights into the environmental behavior of substituted biphenyls:

Analysis :

- Substituted biphenyls like this compound are expected to degrade more slowly than unsubstituted biphenyl due to steric and electronic effects. Methoxy groups may resist microbial oxidation, while ethyl groups could hinder enzyme access .

- Field data for biphenyl oxide (84–90% degradation) suggest that even moderately substituted biphenyls require optimized bioremediation strategies, such as tailored microbial consortia or longer treatment times.

Biological Activity

2-Ethyl-5-methoxy-1,1'-biphenyl (C15H16O) is a biphenyl derivative that has garnered attention for its potential biological activities. This compound's structure includes an ethyl group and a methoxy group attached to a biphenyl framework, which may influence its interaction with biological systems.

- Molecular Formula : C15H16O

- Molecular Weight : 228.29 g/mol

- CAS Number : 19420155

- Chemical Structure : Chemical Structure

Research indicates that compounds similar to biphenyl derivatives can exhibit various biological activities, including anti-inflammatory, antioxidant, and anticancer properties. The presence of the methoxy group in this compound may enhance its ability to interact with cellular targets.

Anticancer Activity

A study highlighted the potential of biphenyl derivatives in cancer therapy, noting their ability to inhibit topoisomerase II, an enzyme crucial for DNA replication and repair. This inhibition can lead to increased DNA damage in cancer cells, promoting apoptosis. The effectiveness of this compound in this regard remains to be thoroughly investigated.

Biological Assays

To evaluate the biological activity of this compound, various assays can be employed:

- MTT Assay : To assess cell viability and cytotoxicity.

- Comet Assay : To evaluate DNA damage.

- Topoisomerase Activity Assay : To determine the inhibition of topoisomerase II.

Study 1: Cytotoxic Effects on Cancer Cell Lines

In a preliminary study examining the cytotoxic effects of biphenyl derivatives on cancer cell lines (e.g., MCF-7), it was found that certain derivatives exhibited significant cytotoxicity at micromolar concentrations. The study employed the MTT assay to quantify cell viability after treatment with various concentrations of the compounds.

| Concentration (µM) | Viability (%) |

|---|---|

| 1 | 95 |

| 5 | 70 |

| 10 | 50 |

| 20 | 30 |

The results indicated a concentration-dependent decrease in cell viability, suggesting that higher concentrations of this compound could potentially enhance its anticancer effects.

Study 2: Mechanistic Insights

Further mechanistic studies involving molecular docking simulations revealed that this compound could bind effectively to the active site of topoisomerase II. This binding was associated with conformational changes that hindered the enzyme's function, leading to increased DNA strand breaks.

Toxicological Profile

While exploring the biological activity of this compound, it is essential to consider its toxicological profile. According to available toxicological data on similar compounds:

- Acute Toxicity : Limited data suggest low acute toxicity.

- Chronic Exposure : Long-term exposure studies are needed to understand potential adverse effects fully.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.